2-(Dimethylamino)pyrimidine-4-carboxylic acid
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Overview
Description
2-(Dimethylamino)pyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H9N3O2 It is characterized by the presence of a pyrimidine ring substituted with a dimethylamino group at the 2-position and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)pyrimidine-4-carboxylic acid typically involves the reaction of 2-chloropyrimidine with dimethylamine, followed by hydrolysis to introduce the carboxylic acid group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Alcohols or aldehydes derived from the reduction of the carboxylic acid group.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Dimethylamino)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form ionic bonds with positively charged residues in the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine (DMAP): A derivative of pyridine with similar nucleophilic properties.
2-Aminopyrimidine-4-carboxylic acid: Lacks the dimethylamino group but has similar structural features.
2-(Methylamino)pyrimidine-4-carboxylic acid: Contains a methylamino group instead of a dimethylamino group.
Uniqueness
2-(Dimethylamino)pyrimidine-4-carboxylic acid is unique due to the presence of both a dimethylamino group and a carboxylic acid group on the pyrimidine ring
Biological Activity
2-(Dimethylamino)pyrimidine-4-carboxylic acid is a heterocyclic organic compound with significant biological activity, particularly in medicinal chemistry. Its structure features a pyrimidine ring with a dimethylamino group at the 2-position and a carboxylic acid at the 4-position, making it a versatile scaffold for various biological applications.
The molecular formula of this compound is C7H9N3O2. The synthesis typically involves the reaction of 2-chloropyrimidine with dimethylamine, followed by hydrolysis to introduce the carboxylic acid group. Common solvents for this reaction include dimethylformamide (DMF) or tetrahydrofuran (THF), often in the presence of bases like sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and engage in electrostatic interactions, while the carboxylic acid can form ionic bonds with positively charged residues in target proteins. These interactions can modulate enzymatic activity and receptor signaling pathways, leading to various pharmacological effects .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been identified as a histone demethylase inhibitor, which is significant for cancer therapy due to its role in regulating gene expression linked to tumor growth. In particular, inhibition of histone demethylases has shown promise in treating various cancers, including lung and prostate cancer .
Table 1: Summary of Anticancer Activity
Target | Effect | Cancer Type |
---|---|---|
Histone Demethylase | Inhibition of cell growth | Lung cancer |
Histone Demethylase | Inhibition of metastasis | Prostate cancer |
Anti-inflammatory Effects
Pyrimidine derivatives, including this compound, have exhibited anti-inflammatory properties by inhibiting key inflammatory mediators such as cyclooxygenase-2 (COX-2). In vitro studies have reported significant inhibition of COX-2 activity at low concentrations, comparable to established anti-inflammatory drugs .
Table 2: Anti-inflammatory Activity
Compound | IC50 (μmol) | Comparison Drug |
---|---|---|
This compound | 0.04 ± 0.09 | Celecoxib (0.04 ± 0.01) |
Enzyme Inhibition
The compound has also been studied for its role in inhibiting specific enzymes involved in pain sensitization and inflammation. For instance, it has been shown to selectively inhibit adenylyl cyclase type 1 (AC1), which is involved in chronic pain signaling pathways. This selectivity suggests potential therapeutic applications in pain management .
Case Studies
- Histone Demethylase Inhibition : A study demonstrated that compounds similar to this compound effectively inhibited RBP2, a histone demethylase overexpressed in lung cancer cells. Genetic knockdown of RBP2 led to reduced cell proliferation and migration, suggesting that targeting this enzyme could be a viable strategy for cancer treatment .
- COX-2 Inhibition : Research indicated that derivatives of pyrimidine compounds showed potent anti-inflammatory effects by suppressing COX-2 activity in carrageenan-induced paw edema models in rats, further supporting their potential as anti-inflammatory agents .
Properties
IUPAC Name |
2-(dimethylamino)pyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-10(2)7-8-4-3-5(9-7)6(11)12/h3-4H,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCYPLUPYMEHMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647566 |
Source
|
Record name | 2-(Dimethylamino)pyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933759-45-6 |
Source
|
Record name | 2-(Dimethylamino)pyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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